3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide -

3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide

Catalog Number: EVT-4615603
CAS Number:
Molecular Formula: C21H26N2O4
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,5-Dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide is a selective inhibitor of the neuronal glycine transporter GlyT2. [] GlyT2 is responsible for regulating the extracellular concentration of glycine, a neurotransmitter involved in inhibitory neurotransmission in the central nervous system, particularly in the spinal cord. [] Inhibiting GlyT2 increases extracellular glycine levels, leading to enhanced inhibitory neurotransmission and potential analgesic effects. []

Synthesis Analysis

The synthesis of 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide has been reported in various studies, although specific details regarding the synthetic procedures and parameters are not provided in the analyzed articles. One study mentions the synthesis of a radiolabeled analog, 3-(3-[18F]fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl) methyl)-5-methoxybenzamide ([18F]3), which involved a one-pot, two-step method using NCA radiofluorination and subsequent coupling with 4-benzyloxy-3-hydroxy-5-methoxy-N-[(1-dimethylaminocyclopentyl) methyl]benzamide. [] This method resulted in a radiochemical yield of 14.0–16.2% at EOS and a specific activity of 1462±342 GBq/µmol. []

Molecular Structure Analysis

The molecular structure of 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide has been explored through computational modeling studies. [] These studies utilized a validated GlyT2 structural model based on the crystallized dopamine transporter from Drosophila melanogaster. [] The model included all ligand sites, allowing for the docking of 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide and analysis of its interactions with the transporter. []

Mechanism of Action

3,5-Dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide acts as a selective inhibitor of the GlyT2 transporter. [] Through binding to specific residues within the transporter, it blocks glycine uptake by neurons, leading to increased extracellular glycine levels. [] This action enhances inhibitory neurotransmission, primarily in the spinal cord, contributing to its analgesic effects in animal models of neuropathic pain. []

Applications

The primary application of 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide in scientific research is as a tool compound for investigating the role of the GlyT2 transporter in pain modulation. [, ] Studies utilizing this compound have demonstrated its analgesic effects in animal models of neuropathic pain, supporting the therapeutic potential of GlyT2 inhibition for treating chronic pain conditions. []

1. Venetoclax* Compound Description: Venetoclax is a potent BCL-2 inhibitor used in treating hematologic malignancies. Its metabolism and excretion have been extensively studied, revealing a complex pathway involving oxidation, sulfation, and nitro reduction. []* Relevance: While not directly sharing the core structure of 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide, Venetoclax's metabolic pathway highlights the importance of understanding how structural modifications, particularly those involving oxidation and reduction, can impact a compound's behavior in vivo. This knowledge is valuable when considering potential metabolites and their properties in relation to 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide.

2. 4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)* Compound Description: VNO is an oxidative impurity identified during the degradation of Venetoclax. []* Relevance: VNO exemplifies a potential oxidative metabolite of Venetoclax. Understanding the formation of VNO through oxidation of Venetoclax provides valuable insights into the possible metabolic pathways of 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide, as similar oxidation reactions could occur.

3. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)* Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through a Meisenheimer rearrangement of VNO. []* Relevance: The formation of VHA from VNO demonstrates that further rearrangements can occur following initial oxidation. This finding is relevant to the study of 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide as it indicates that metabolites may undergo further reactions, leading to a diverse range of potential breakdown products with varied properties.

4. 4-Benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl)methyl]benzamide* Compound Description: This compound is a potent and selective GlyT2 inhibitor with a reported IC50 of 16 nM. [] * Relevance: This compound shares significant structural similarity with 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide, particularly the 3,5-dimethoxybenzamide core. The presence of a substituted cyclopentylmethyl group linked to the benzamide nitrogen in both compounds further strengthens their structural relationship. This shared scaffold suggests that 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide might also exhibit activity as a GlyT2 inhibitor.

5. 3-(3-[¹⁸F]Fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl)methyl)-5-methoxybenzamide ([¹⁸F]3)* Compound Description: This compound is a novel analog of 4-benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl)methyl]benzamide, designed as a potential PET radiotracer for imaging GlyT-2 in vivo. [] * Relevance: [¹⁸F]3 incorporates a fluorine-18 radioisotope into the structure of 4-benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl)methyl]benzamide for PET imaging purposes. The structural similarity between [¹⁸F]3 and 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide highlights the potential for developing radiolabeled versions of 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide as well. This could enable studies on its biodistribution, target engagement, and pharmacokinetics in vivo.

6. N-[[1-(Dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide (ORG25543)* Compound Description: ORG25543 is a selective GlyT2 inhibitor with nanomolar affinity and demonstrates analgesic effects in pain models. [] * Relevance: ORG25543 exhibits substantial structural resemblance to 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide. Both share the same 3,5-dimethoxybenzamide core and a cyclopentylmethyl group substituted on the benzamide nitrogen. The key difference lies in the substituent at the 4-position of the benzamide ring: a phenylmethoxy group in ORG25543 versus a (1-methyl-4-piperidinyl)oxy group in 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide. This similarity points to a potential analgesic profile for 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide mediated through GlyT2 inhibition.

7. O-[(2-Benzyloxyphenyl-3-fluorophenyl)methyl]-l-serine (ALX1393)* Compound Description: ALX1393 is another selective GlyT2 inhibitor known for its nanomolar affinity and analgesic properties in pain models. []* Relevance: Although structurally distinct from 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide, ALX1393 serves as a valuable comparator. By understanding the structural features of ALX1393 that contribute to its GlyT2 inhibitory activity and analgesic effects, researchers can gain insights into designing potentially more potent and selective GlyT2 inhibitors based on the structure of 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide.

8. (3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)* Compound Description: JDTic is a κ-opioid receptor antagonist with a long duration of action attributed to its ability to activate JNK1. []* Relevance: The long duration of action observed with JDTic, despite being a competitive antagonist at the κ-opioid receptor, highlights the complexity of drug-receptor interactions. While not directly structurally related, understanding how JDTic elicits its long-lasting effects through JNK1 activation can inform research on 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide, particularly if it displays any unexpected pharmacological profiles.

10. N-(2-{4-[(3,7-Dimethyl-4-acethyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide* Compound Description: Another compound isolated from Swinglea glutinosa exhibiting moderate nonselective cytotoxic activity against various cancer cell lines. []* Relevance: Similar to the previous compound, this molecule shares structural features with 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide, particularly the benzamide group linked to a phenyl ring via an ethoxy linker. The variations in substituents, particularly the presence of an acetyl group on the oct-2,6-dien-1-yl chain, compared to 3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide, indicate that modifications to this region of the molecule could potentially alter its biological activity, including cytotoxicity.

Properties

Product Name

3,5-dimethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide

IUPAC Name

3,5-dimethoxy-N-[4-(1-methylpiperidin-4-yl)oxyphenyl]benzamide

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H26N2O4/c1-23-10-8-18(9-11-23)27-17-6-4-16(5-7-17)22-21(24)15-12-19(25-2)14-20(13-15)26-3/h4-7,12-14,18H,8-11H2,1-3H3,(H,22,24)

InChI Key

MQXRDFKYWVCMJV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.